molecular formula C7H12N2O B13016033 1-(2,5-Dimethyloxazol-4-yl)ethanamine

1-(2,5-Dimethyloxazol-4-yl)ethanamine

Cat. No.: B13016033
M. Wt: 140.18 g/mol
InChI Key: FAOHLDUODWJJSX-UHFFFAOYSA-N
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Description

1-(2,5-Dimethyloxazol-4-yl)ethanamine is a heterocyclic organic compound characterized by the presence of an oxazole ring substituted with two methyl groups at positions 2 and 5, and an ethanamine group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethyloxazol-4-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethyl-4-aminomethyl oxazole with suitable reagents to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods are designed to minimize side reactions and optimize the conversion of starting materials to the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethyloxazol-4-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted ethanamine derivatives .

Scientific Research Applications

1-(2,5-Dimethyloxazol-4-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethyloxazol-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential .

Comparison with Similar Compounds

  • 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine
  • 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine
  • 4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one

Uniqueness: 1-(2,5-Dimethyloxazol-4-yl)ethanamine is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various applications, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanamine

InChI

InChI=1S/C7H12N2O/c1-4(8)7-5(2)10-6(3)9-7/h4H,8H2,1-3H3

InChI Key

FAOHLDUODWJJSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C)C(C)N

Origin of Product

United States

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